N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid

Description

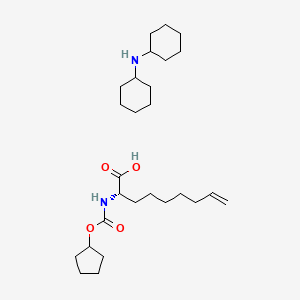

N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a central nitrogen atom. This structure confers significant steric bulk, making it useful in coordination chemistry and as a precursor for surfactants or catalysts.

(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid is a chiral, unsaturated amino acid derivative with a cyclopentyloxycarbonyl (Cpoc) protecting group on the α-amino moiety and a terminal double bond at the 8-position of the nonenoic acid chain. The Cpoc group is less commonly used than tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) but offers unique steric and electronic properties for peptide synthesis and drug design. This compound is structurally analogous to intermediates used in protease inhibitor development, as seen in HCV NS3/4A inhibitor assembly (e.g., Boc-protected amino acids in ) .

Properties

Molecular Formula |

C27H48N2O4 |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid |

InChI |

InChI=1S/C15H25NO4.C12H23N/c1-2-3-4-5-6-11-13(14(17)18)16-15(19)20-12-9-7-8-10-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,12-13H,1,3-11H2,(H,16,19)(H,17,18);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

RCRARTOEPONMHA-ZOWNYOTGSA-N |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

C=CCCCCCC(C(=O)O)NC(=O)OC1CCCC1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

N-cyclohexylcyclohexanamine is a secondary amine structurally related to dicyclohexylamine. Its preparation is generally achieved via reductive amination or catalytic hydrogenation processes involving cyclohexanone and cyclohexylamine.

Reductive Amination of Cyclohexanone with Cyclohexylamine : This method involves the condensation of cyclohexanone with cyclohexylamine to form an imine intermediate, which is then reduced catalytically to yield N-cyclohexylcyclohexanamine. Catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts are commonly used under hydrogen pressure (~4 mm Hg) for the reduction step.

Catalytic Hydrogenation of Aniline : Although primarily producing cyclohexylamine, this method can yield mixtures including dicyclohexylamine and related secondary amines. Supported catalysts on niobic or tantalic acid enhance selectivity.

Pressure Hydrogenation of Diphenylamine : Using ruthenium catalysts under pressure can also afford dicyclohexylamine derivatives.

Catalysts and Conditions

| Method | Catalyst | Pressure (mm Hg) | Temperature (°C) | Remarks |

|---|---|---|---|---|

| Reductive amination | Pd/C, Ru catalysts | ~4 | Moderate (50-100) | High selectivity, widely used |

| Catalytic hydrogenation of aniline | Ru/Pd on niobic/tantalic acid | Variable | Elevated | Produces cyclohexylamine mainly |

| Hydrogenation of diphenylamine | Ru catalyst | Elevated | Elevated | Used for dicyclohexylamine |

Preparation of (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid

Structural Overview

This compound is an amino acid derivative featuring a cyclopentyloxycarbonyl (CPOC or Cbz-like) protecting group on the amino function and an unsaturated non-8-enoic acid side chain. The (2S) stereochemistry indicates the L-configuration typical of natural amino acids.

Synthetic Approach

The preparation generally involves:

Amino Acid Protection : The amino group of (2S)-2-amino-non-8-enoic acid is protected by reaction with cyclopentyloxycarbonyl chloride or an equivalent reagent to form the carbamate protecting group. This step is typically carried out in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.

Stereochemical Integrity : The reaction conditions are controlled to avoid racemization, often by maintaining low temperatures and using mild bases.

Purification : The protected amino acid is purified by recrystallization or chromatography to ensure high enantiomeric purity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amino group protection | Cyclopentyloxycarbonyl chloride, base | Formation of carbamate group | Low temperature, inert atmosphere |

| Purification | Recrystallization/Chromatography | Remove impurities, racemates | Essential for peptide synthesis |

Combined Synthesis of N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid

The full compound, combining both moieties, is typically synthesized via a multi-step process involving:

- Preparation of N-cyclohexylcyclohexanamine as described in section 2.

- Preparation of the protected amino acid as described in section 3.

Coupling Reaction : The amine (N-cyclohexylcyclohexanamine) is coupled to the carboxyl group of the protected amino acid, often using peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (hydroxybenzotriazole) to improve yield and reduce racemization.

Purification : The final product is purified by chromatographic methods (e.g., flash chromatography) or recrystallization.

| Stage | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Amine synthesis | Reductive amination, Pd/C catalyst, H2 | N-cyclohexylcyclohexanamine | Moderate temperature and pressure |

| Amino acid protection | Cyclopentyloxycarbonyl chloride, base | Protect amino group | Maintain stereochemistry |

| Coupling | DCC or EDC, HOBt, solvent (DMF, DCM) | Amide bond formation | Control pH and temperature |

| Purification | Chromatography, recrystallization | Isolate pure compound | Confirm purity by NMR, HPLC |

Research Findings and Optimization

Catalyst Development

Recent research emphasizes the use of supported metal catalysts (Pd, Ru, Rh) on acidic supports (niobic acid, tantalic acid) to improve selectivity and yield in the reductive amination step. Photocatalytic methods using Pd/TiO2 have also been reported for secondary amine synthesis at ambient temperature, offering greener alternatives with moderate to excellent yields.

Reaction Conditions

Purification Techniques

- Recrystallization remains the standard for amino acid derivatives to ensure enantiomeric purity.

- Chromatographic methods such as flash chromatography or preparative HPLC are employed for complex intermediates and final compounds.

Summary Table of Preparation Methods

| Compound Component | Methodology | Key Reagents/Catalysts | Conditions | Purification |

|---|---|---|---|---|

| N-cyclohexylcyclohexanamine | Reductive amination | Cyclohexanone, cyclohexylamine, Pd/C | H2 pressure (~4 mm Hg), 50-100°C | Distillation, chromatography |

| (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid | Amino group protection | Cyclopentyloxycarbonyl chloride, base | Low temperature, inert atmosphere | Recrystallization, chromatography |

| Final coupled compound | Peptide coupling | DCC or EDC, HOBt, DMF/DCM | Room temperature, controlled pH | Chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions might involve varying temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid can be used as a building block for synthesizing more complex molecules

Biology

In biology, this compound might be studied for its interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe for understanding biochemical pathways or as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound might exhibit pharmacological activity, making them candidates for drug discovery and development. Their potential therapeutic effects could be explored in areas like anti-inflammatory, anti-cancer, or antimicrobial treatments.

Industry

In industry, this compound could be used in the production of polymers, coatings, or other advanced materials. Its chemical properties might enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Table 1: Comparison of Amino Acid Derivatives with Non-8-enoic Acid Backbone

Key Observations:

Protecting Group Chemistry :

- Boc (tert-butoxycarbonyl) : Acid-labile, widely used in peptide synthesis for temporary protection. Its smaller size compared to Cpoc may enhance substrate binding in enzyme inhibitors () .

- Cpoc (cyclopentyloxycarbonyl) : Offers moderate steric hindrance and stability under basic conditions, suitable for specialized syntheses.

- Fmoc : Base-labile; preferred in SPPS due to orthogonal deprotection strategies .

- Acetyl : Provides minimal protection, often used in exploratory studies due to ease of synthesis .

Stereochemical Impact :

- The S-configuration in the target compound is critical for biological activity, as seen in protease inhibitors where stereochemistry dictates binding affinity . The R-enantiomer () serves as a control in structure-activity relationship (SAR) studies .

Backbone Modifications: The non-8-enoic acid chain introduces unsaturation, influencing conformational flexibility and interactions with hydrophobic enzyme pockets.

Stability and Storage :

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , indicating the presence of nitrogen and oxygen which are crucial for interaction with biological targets.

Research indicates that compounds similar to N-cyclohexylcyclohexanamine can interact with various biological pathways:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system.

- Enzyme Inhibition : It could inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications in the cyclohexyl moiety enhanced the compound's potency against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-cancer Potential

In vitro studies have shown that N-cyclohexylcyclohexanamine exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Case Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function.

- Clinical Trials for Anti-inflammatory Applications : Ongoing clinical trials are assessing the efficacy of N-cyclohexylcyclohexanamine in patients with chronic inflammatory diseases. Early results indicate promising outcomes in reducing inflammation and improving quality of life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.